molecular formula C22H21F3N4O3S B2970612 N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1049376-34-2

N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2970612
CAS No.: 1049376-34-2
M. Wt: 478.49
InChI Key: JSPUKMSRQHLEDG-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 3-oxo propyl chain bearing a 4-(3-(trifluoromethyl)phenyl)piperazine moiety and a furan-2-carboxamide group. Its structural complexity positions it within a class of heterocyclic compounds investigated for therapeutic or agrochemical applications.

Properties

IUPAC Name

N-[4-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S/c23-22(24,25)15-3-1-4-17(13-15)28-8-10-29(11-9-28)19(30)7-6-16-14-33-21(26-16)27-20(31)18-5-2-12-32-18/h1-5,12-14H,6-11H2,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPUKMSRQHLEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article provides a comprehensive review of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H21F3N4O3SC_{22}H_{21}F_3N_4O_3S, with a molecular weight of approximately 466.5 g/mol. Its structure includes a thiazole ring, a furan moiety, and a piperazine group, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC22H21F3N4O3S
Molecular Weight466.5 g/mol
CAS Number1049376-34-2
SynonymsVarious (see PubChem)

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that it exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays have shown that the compound can induce apoptosis in MCF7 breast cancer cells, with an IC50 value of approximately 25.72 ± 3.95 μM . Additionally, in vivo studies demonstrated significant tumor growth suppression in mice models treated with the compound.

Case Study: MCF7 Cell Line

  • Cell Line : MCF7 (breast cancer)
  • IC50 : 25.72 ± 3.95 μM
  • Mechanism : Induction of apoptosis through caspase activation.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX). In a comparative study, it showed moderate inhibitory activity against COX-I and COX-II enzymes with IC50 values ranging from 0.52 to 22.25 μM . This suggests that it may be useful in treating conditions associated with chronic inflammation.

Table 2: COX Inhibition Data

CompoundIC50 (COX-I)IC50 (COX-II)Selectivity Index
N-(trifluoromethyl)10.73 μM0.52 μM20.5

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary findings suggest that its anti-cancer effects may be mediated via the modulation of apoptotic pathways and inhibition of cell proliferation signals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with urea derivatives and carboxamides reported in the literature. Below is a detailed comparison based on physicochemical properties, substituent effects, and synthetic yields.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Yield (%) Molecular Weight (ESI-MS) Melting Point (°C)
Target Compound Thiazole + Carboxamide 3-Oxo propyl, 4-(3-(trifluoromethyl)phenyl)piperazine N/A ~506 (estimated) N/A
1f Thiazole + Urea 2-Hydroxy-5-methoxybenzylidene hydrazine 70.7 667.9 198–200
1g Thiazole + Urea 2-Hydroxybenzylidene hydrazine 78.4 638.1 205–207
11e (3-(Trifluoromethyl)phenyl urea) Thiazole + Urea 3-(Trifluoromethyl)phenyl 86.7 534.1 N/A
923226-70-4 () Thiazole + Carboxamide 2-((3-Methoxybenzyl)amino)-2-oxoethyl N/A ~435 (estimated) N/A

Key Observations :

Functional Group Differences: The target compound replaces the urea group (common in and compounds) with a furan-2-carboxamide. The 3-oxo propyl chain in the target compound distinguishes it from simpler piperazine-linked thiazoles in .

Substituent Effects :

  • Trifluoromethyl Groups : Compounds like 1f, 1g, and 11e share the trifluoromethylphenyl motif with the target compound. This group enhances metabolic stability and electron-withdrawing effects, which may influence receptor binding .
  • Piperazine Linkers : All compared compounds utilize piperazine as a spacer, but the target compound’s piperazine is directly attached to a trifluoromethylphenyl group, unlike the hydrazine-linked variants in .

Synthetic Yields :

  • Urea derivatives (e.g., 1g, 11e) exhibit higher yields (78–87%) compared to the target compound’s synthetic pathway (data unavailable). This suggests urea formation may be more efficient than carboxamide coupling in similar scaffolds .

Research Implications

  • Pharmacological Potential: The target compound’s carboxamide group may confer selectivity for enzymes over receptors, contrasting with urea derivatives (e.g., 11e) that often target GPCRs .
  • Agrochemical Relevance : While lists pesticides with carboxamide groups (e.g., fluazuron), the target compound’s piperazine-thiazole scaffold diverges from typical agrochemical templates .

Limitations and Gaps

  • No biological activity data for the target compound is available in the provided evidence, limiting functional comparisons.

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